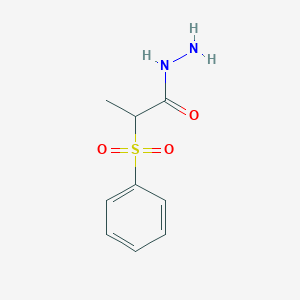

2-(Benzenesulfonyl)propionic acid hydrazide

Description

2-(Benzenesulfonyl)propionic acid hydrazide is a hydrazide derivative characterized by a benzenesulfonyl group attached to a propionic acid backbone. This compound belongs to a broader class of hydrazides, which are widely studied for their pharmacological properties, including antimicrobial, spasmolytic, and anti-inflammatory activities.

Properties

IUPAC Name |

2-(benzenesulfonyl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-7(9(12)11-10)15(13,14)8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEHFANEAMNSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)propionic acid hydrazide typically involves the reaction of benzenesulfonyl chloride with propionic acid hydrazide. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)propionic acid hydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various hydrazide derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 2-(Benzenesulfonyl)propionic Acid Hydrazide

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with propionic acid hydrazide. This reaction can be facilitated through various methods, including solvent-free conditions or in the presence of catalysts to enhance yield and purity. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure.

Antimicrobial Properties

Research has indicated that hydrazide derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of certain hydrazides against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the hydrazide moiety can enhance antibacterial efficacy against resistant strains like Acinetobacter baumannii and Mycobacterium tuberculosis .

Anti-inflammatory and Analgesic Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .

Anticancer Activity

Hydrazides have been studied for their potential anticancer properties. The ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth has been documented. Specific derivatives have shown promise in preclinical studies targeting various cancer types, including breast and lung cancer .

Neuroprotective Effects

There is emerging evidence that certain hydrazides may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These compounds may exert protective effects on neuronal cells by modulating oxidative stress pathways .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)propionic acid hydrazide involves its interaction with various molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Key Observations :

- The benzenesulfonyl group increases polarity and acidity compared to alkyl or aryl substituents (e.g., isobutylphenyl in ibuprofen derivatives) .

- Heterocyclic amines (e.g., piperidine) enhance spasmolytic and antimicrobial activity, while morpholine derivatives exhibit reduced efficacy .

Antimicrobial Activity

Key Observations :

- Piperidine-containing hydrazides (e.g., MAI) show superior antimicrobial activity, likely due to enhanced membrane penetration via the heterocyclic amine .

- The benzenesulfonyl group may confer sulfonamide-like antibacterial mechanisms, though specific data are lacking.

Spasmolytic Activity

Key Observations :

- Piperidine derivatives exhibit significant spasmolytic activity, while morpholine analogs are less effective due to reduced binding affinity .

- The absence of a heterocyclic amine in this compound may limit spasmolytic effects unless compensated by sulfonyl interactions.

Toxicity Profiles

Key Observations :

- Piperidine and ibuprofen-based hydrazides show low acute toxicity, making them promising for therapeutic use .

- Sulfonyl groups generally improve metabolic stability but may introduce hepatotoxicity risks, requiring further study .

Antioxidant and Anti-inflammatory Activity

- Ibuprofen hydrazides demonstrated moderate antioxidant activity via total antioxidant capacity assays, likely due to the arylpropionic acid backbone .

- Benzoic acid hydrazides with sulfur-containing groups (e.g., ) showed metabolic stability, suggesting sulfonyl groups may enhance resistance to oxidative degradation .

Biological Activity

2-(Benzenesulfonyl)propionic acid hydrazide, a derivative of benzenesulfonyl hydrazone, has garnered attention for its diverse biological activities. This compound is characterized by its sulfonyl group, which enhances its interaction with biological targets. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 240.28 g/mol

- CAS Number : 886499-82-7

This compound typically appears as a white crystalline solid and is noted for its low solubility in water, which may impact its bioavailability in biological systems .

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within the body. The sulfonyl group serves as a key functional moiety that facilitates binding to target proteins, potentially modulating their activity. This modulation can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or metabolic processes.

- Receptor Interaction : It may also interact with receptors that regulate physiological responses, contributing to its pharmacological effects .

Antimicrobial Activity

Research indicates that hydrazide derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities are comparable to established antibiotics .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 64 | Antibacterial |

| Escherichia coli | 128 | Antibacterial |

| Candida albicans | 32 | Antifungal |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Cytotoxic |

| A549 | 20 | Cytotoxic |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various hydrazides found that this compound exhibited potent antibacterial activity against multi-drug resistant strains. The study utilized both in vitro and in vivo models to confirm the efficacy .

- Cytotoxicity Assessment : In a cancer research study, the compound was tested against multiple cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What is the standard synthetic pathway for 2-(Benzenesulfonyl)propionic Acid Hydrazide?

The compound is typically synthesized via a two-step process. First, benzenesulfonyl chloride reacts with hydrazine to form benzenesulfonyl hydrazide . For the propionic acid hydrazide moiety, analogous methods involve esterification of propionic acid derivatives (e.g., ethyl esters) using thionyl chloride, followed by hydrazinolysis with hydrazine hydrate (66%) to yield the hydrazide . Characterization often includes elemental analysis (±0.4% theoretical values) and spectral techniques (IR, HNMR) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Elemental analysis for verifying C, H, N composition .

- IR spectroscopy to confirm hydrazide (-CONHNH₂) and sulfonyl (-SO₂) functional groups .

- HNMR for structural elucidation (e.g., integration of aromatic protons and hydrazide NH signals) .

- HPLC or GC-MS for purity assessment, particularly to detect residual solvents or byproducts .

Q. What safety protocols are essential when handling this compound?

- Store in tightly sealed containers away from oxidizing agents (e.g., peroxides, chlorates) and moisture .

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure, as sulfonyl derivatives may irritate mucous membranes .

Advanced Research Questions

Q. How can synthesis conditions be optimized for higher yields or purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency for hydrazide formation .

- Stoichiometry : Excess hydrazine hydrate (1.5–2 equivalents) improves conversion rates .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials .

- Reaction monitoring : TLC or in-situ IR can track intermediate formation (e.g., ester to hydrazide conversion) .

Q. How should researchers resolve contradictions in spectral data or melting points across studies?

Discrepancies may arise from:

- Polymorphism : Recrystallize the compound under varying conditions (e.g., solvent, cooling rate) to assess phase-dependent properties .

- Byproducts : Use column chromatography to isolate impurities (e.g., unreacted benzenesulfonyl chloride) .

- Hydration state : Dry samples rigorously (e.g., vacuum desiccation) before analysis to eliminate water interference .

Q. What strategies are effective for evaluating bioactivity (e.g., antimicrobial or anticancer potential)?

- In vitro assays : Use MTT or SRB assays on cell lines (e.g., HCT-116, MCF7) to assess anti-proliferative activity. Hydrazide derivatives often show dose-dependent cytotoxicity, with IC₅₀ values compared to reference drugs like doxorubicin .

- Structure-activity relationships (SAR) : Modify substituents on the benzene ring or hydrazide chain to enhance bioactivity .

Q. How can metal complexes of this compound be synthesized and characterized?

- Coordination chemistry : React the hydrazide with transition metals (e.g., Co(II), Ni(II)) in ethanolic solutions. The hydrazide acts as a bidentate ligand via the carbonyl oxygen and hydrazinic nitrogen .

- Characterization : Use molar conductance measurements (to confirm electrolyte type) and UV-Vis/FTIR spectroscopy to identify metal-ligand bonding .

Q. What mechanistic insights exist for its role in bioconjugation or polymer applications?

- Bioconjugation : The hydrazide group can cross-link with aldehydes (e.g., periodate-oxidized antibodies) to form hydrazone bonds. Compare protocols using 3-(2-pyridyldithio)propionic acid hydrazide (PDPH) vs. SPDP for improved stability .

- Polymer nucleation : Derivatives like dibenzoylhydrazide enhance crystallization in poly(L-lactic acid) by serving as nucleating agents. Monitor crystallization temperature (Tₐ) and enthalpy (ΔH) via DSC .

Q. How does thermal stability vary under different conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Tₐ). Benzenesulfonyl derivatives typically degrade above 200°C, influenced by substituents .

- Differential scanning calorimetry (DSC) : Measure phase transitions (e.g., melting points) and compare with NIST data to validate purity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.